molecular formula C6H6Cl4N2 B1334960 (2,4,6-Trichlorophenyl)hydrazine monohydrochloride CAS No. 2724-66-5

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

Cat. No. B1334960
CAS RN: 2724-66-5
M. Wt: 247.9 g/mol
InChI Key: ADTJGIMHXSBSPS-UHFFFAOYSA-N
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Description

The compound "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of trichlorophenyl hydrazine derivatives. These compounds are of interest due to their potential applications in the synthesis of energetic materials and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions with hydrazine or its derivatives. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, N-(3-Chlorophenyl)hydrazinecarbothioamide is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate . These methods suggest that "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride" could potentially be synthesized through a condensation reaction involving a suitable trichlorophenyl compound and hydrazine or its hydrate.

Molecular Structure Analysis

The molecular structure of compounds related to "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride" is characterized by spectroscopic methods such as IR and 1H NMR . X-ray diffraction analysis is used to determine the crystal structure of a novel hydrazone compound, revealing a nearly planar molecule except for certain moieties . These techniques could be applied to analyze the molecular structure of "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride" to understand its geometry and electronic configuration.

Chemical Reactions Analysis

The papers describe various chemical reactions involving hydrazine derivatives. For example, the reaction of pyrylium salts with hydrazine leads to the formation of diazepine or pyrazoline derivatives . The reactivity of these compounds with different nucleophiles and the formation of heterocyclic structures could provide insights into the chemical reactions that "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied to evaluate their potential applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine are computed theoretically, indicating superior performance compared to other energetic materials . The crystal packing and hydrogen bonding interactions of a hydrazone compound are analyzed, which contribute to its stability and biological activity . These analyses could be relevant to understanding the properties of "(2,4,6-Trichlorophenyl)hydrazine monohydrochloride," such as its stability, reactivity, and potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Activities

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride has been utilized in the synthesis of various pharmacologically active compounds. For instance, it is used in the creation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which exhibit antimicrobial and anti-inflammatory activities. These compounds are characterized using elemental analysis, IR, (1)H NMR, and mass spectroscopy studies (Karegoudar et al., 2008).

Antimicrobial Evaluation

Novel 2,4,6-trichlorophenylhydrazines have shown excellent in vitro antibacterial activity against strains like S. aureus and B. subtilis, and antifungal activity against C. albicans, C. tropicalis, A. niger, and A. flavus. These compounds' molecular docking studies reveal appreciable binding energy values against specific proteins (Sundararajan et al., 2021).

Metabolic Studies

In a study of the metabolism of benzoyl chloride (2,4,6-trichlorophenyl)hydrazone (Banamite Acaricide) in the Twospotted Spider Mite, it was found that while Banamite penetrated rapidly, it was metabolized slowly, producing various metabolites including 2,4,6-trichlorophenylhydrazine (Knowles & Aziz, 1974).

Chemical Properties Analysis

Research on the chemical properties of compounds related to (2,4,6-Trichlorophenyl)hydrazine has been conducted. For instance, the spectroscopic investigation of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide using FT-IR and FT-Raman techniques provided insights into the equilibrium geometry and vibrational wave numbers, as well as HOMO–LUMO energy and thermodynamic parameters of the compound (Ragamathunnisa et al., 2015).

properties

IUPAC Name

(2,4,6-trichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJGIMHXSBSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5329-12-4 (Parent)
Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50181696
Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

CAS RN

2724-66-5
Record name Hydrazine, (2,4,6-trichlorophenyl)-, hydrochloride (1:1)
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Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4,6-trichlorophenyl)hydrazine monohydrochloride
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Record name (2,4,6-TRICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE
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